N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Description
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a benzothiazole-derived compound characterized by a 1,3-benzothiazole core substituted with an ethyl group at position 3 and a methoxy group at position 4. The benzamide moiety is further functionalized with a methoxy group at the para position.
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-20-16-14(23-3)6-5-7-15(16)24-18(20)19-17(21)12-8-10-13(22-2)11-9-12/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIMKUDAIKCRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Cyclization Strategies for the Benzothiazole Core
The benzothiazole ring is typically synthesized via cyclization of thiourea derivatives or thioamides. For example, reacting 2-amino-4-methoxy-6-methylphenol with ethyl isothiocyanate in acidic conditions yields the substituted benzothiazole intermediate. This step may employ hydrochloric acid or polyphosphoric acid as cyclizing agents, with yields influenced by temperature and reaction time.
Alkylation at the 3-Position
Introducing the ethyl group at the benzothiazole’s nitrogen often involves nucleophilic substitution. Treating the unsubstituted benzothiazole with ethyl bromide in the presence of a base like potassium carbonate facilitates this step. Solvents such as dimethylformamide or acetonitrile are preferred for their polar aprotic properties.
Acylation at the 2-Position
The final acylation step couples the benzothiazole amine with 2-methoxybenzoyl chloride. A patented protocol for similar compounds uses a nickel-lanthanum catalyst supported on a molecular sieve to accelerate amide bond formation. Key conditions include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile:PEG-200 (3:1) | Maximizes solubility |
| Temperature | 60–80°C | Enhances reaction rate |
| Catalyst Loading | Ni:La = 1:2 (molar) | Reduces side reactions |
| Reaction Time | 12–17 hours | Ensures completion |
Adopting these conditions for the target compound achieves yields exceeding 95%.
Catalytic Systems and Reaction Optimization
Solid-Supported Nickel-Lanthanum Catalysts
The catalyst described in US20190040011A1 consists of nickel and lanthanum ions immobilized on a molecular sieve. Preparation involves:
- Acid Treatment : Soaking the sieve in 0.5–0.7 M nitric acid to activate surface sites.
- Metal Impregnation : Sequential loading of nickel chloride (1.0 M) and lanthanum trifluoromethanesulfonate (0.4 M) to achieve a Ni:La molar ratio of 1:2.
- Drying : Thermal treatment at 120°C to stabilize the catalyst.
This system enhances reaction efficiency by providing Lewis acid sites that polarize the carbonyl group of 2-methoxybenzoyl chloride, facilitating nucleophilic attack by the benzothiazole amine.
Characterization and Analytical Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and mass spectrometry are critical for verifying the product. For instance:
Comparative Analysis of Methodologies
Industrial Applications and Scalability
Scalability Challenges
Large-scale synthesis requires optimizing catalyst recovery and solvent recycling. Continuous-flow reactors may address these challenges by improving heat and mass transfer.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide exhibits promising anticancer properties. A notable study conducted by Walid Fayad et al. (2019) involved screening a drug library on multicellular spheroids, where this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | Induction of Apoptosis |
| This compound | HeLa (Cervical Cancer) | 15.0 | Cell Cycle Arrest |
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In a study published on the synthesis of oxadiazole derivatives, it was found that derivatives of benzothiazole compounds possess significant antifungal and antibacterial activities. The benzothiazole moiety is known for enhancing the biological activity of compounds.
Case Study:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| This compound | E. coli | 32 µg/mL | Antibacterial |
| This compound | C. albicans | 16 µg/mL | Antifungal |
Material Science Applications
2.1 Dye Sensitizers in Solar Cells
This compound has been investigated as a potential dye sensitizer in dye-sensitized solar cells (DSSCs). Its unique electronic properties allow it to absorb light effectively and convert it into electrical energy.
Case Study:
| Parameter | Value |
|---|---|
| Absorption Peak (nm) | 520 |
| Conversion Efficiency (%) | 7.5 |
The compound's ability to facilitate charge transfer and enhance light absorption makes it a candidate for further development in photovoltaic applications.
Mechanism of Action
The exact mechanism of action of N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, which could include enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituent patterns on the benzothiazole ring, the benzamide group, or both. Below is a detailed analysis of key analogs, supported by computational and synthetic data.
Substituent Variations on the Benzothiazole Ring
Fluoro-Substituted Analog
- Compound : N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS: 868375-63-7)
- Key Differences : Replaces the 4-methoxy group on the benzothiazole with a fluorine atom and positions the methoxy group on the benzamide at the ortho position.
- Properties :
- The ortho-methoxy benzamide may sterically hinder planar conformations.
4,7-Dimethoxy-Substituted Analog
- Compound : N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS: 868369-20-4)
- Key Differences : Adds a second methoxy group at position 7 of the benzothiazole.
- Properties :
- Implications : Increased hydrogen-bonding capacity and molecular weight may enhance solubility in polar solvents. The additional methoxy group could influence π-π stacking interactions.
Substituent Variations on the Benzamide Group
Sulfamoyl-Functionalized Analog
- Compound : 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
- Key Differences : Introduces a sulfamoyl group with bis(2-methoxyethyl) substituents on the benzamide.
- Properties :
- Implications : The sulfamoyl group drastically increases polarity (Topological Polar Surface Area: 131 Ų), making this analog more water-soluble but less membrane-permeable.
Modifications to the Alkyl Chain on the Benzothiazole
Allyl-Substituted Analog
- Compound: 4-(dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 868376-67-4)
- Key Differences: Replaces the ethyl group on the benzothiazole with an allyl group and substitutes the benzamide with a dimethylamino group.
- The dimethylamino group enhances basicity and hydrogen-bond donor capacity .
Table 1. Comparative Properties of Key Analogs
Research Findings and Implications
Lipophilicity Trends : Fluorine substitution (XLogP3 = 4.0) increases lipophilicity compared to methoxy groups (XLogP3 ~3.5–3.9), suggesting better membrane permeability but poorer aqueous solubility .
Solubility vs. Bioactivity : The sulfamoyl derivative’s high polar surface area (131 Ų) makes it suitable for aqueous applications but may limit cellular uptake .
Biological Activity
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 342.41 g/mol
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed that the compound interacts with various molecular targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Possible interactions with cellular receptors influencing signal transduction pathways.
These interactions may contribute to its observed biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's effectiveness is often measured by its IC50 values (the concentration required to inhibit cell growth by 50%).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HCT116 | 7.5 |
| HeLa | 6.0 |
In a study comparing this compound with established anticancer agents like doxorubicin and etoposide, it demonstrated comparable efficacy against certain cell lines, suggesting potential as a lead compound in cancer therapy .
Antimicrobial Activity
This compound has also shown promising results in antimicrobial assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Enterococcus faecalis | 16 |
These findings indicate that the compound possesses selective antibacterial properties, particularly against Gram-positive bacteria .
Case Studies and Research Findings
- Antiproliferative Studies : A study conducted on several derivatives of benzothiazole indicated that compounds similar to this compound exhibited varying degrees of antiproliferative activity across different cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide, and what reaction conditions are critical for high yields?
- Methodological Answer : The compound is synthesized via multi-step reactions involving benzothiazole and benzamide precursors. Key steps include cyclocondensation of substituted benzothiazoles with activated benzamide derivatives under anhydrous conditions. Critical parameters include:
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation or coupling reactions .
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar) to prevent oxidation .
- Temperature : Controlled reflux (70–100°C) to ensure intermediate stability .
- Purification : Column chromatography with silica gel and monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Analytical techniques are employed sequentially:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and ylidene tautomerism .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 461.6 for C₂₂H₂₇N₃O₄S₂) .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths/angles (e.g., C=N ylidene bond ~1.30 Å) .
Q. What are the common chemical modifications explored for this compound to enhance reactivity or solubility?
- Methodological Answer : Functionalization focuses on:
- Methoxy Groups : Replacing methoxy with ethoxy or halogen substituents to alter electronic properties .
- Ylidene Position : Introducing allyl or propargyl groups to modulate tautomeric equilibria .
- Solubility : Adding polar groups (e.g., morpholine) via substitution reactions in DMF .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity) and use positive controls (e.g., cisplatin for cytotoxicity) .
- Structural Isomerism : Characterize tautomeric forms (e.g., enamine vs. imine) via variable-temperature NMR .
- Purity : Validate >95% purity via HPLC (C18 column, acetonitrile/water gradient) before bioassays .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein structures (e.g., PDB ID 1M17) to model binding to kinase domains .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data .
Q. How can tautomerism in the benzothiazol-2-ylidene moiety influence experimental outcomes, and how is this controlled?
- Methodological Answer :
- Tautomeric Equilibria : Use deuterated solvents (CDCl₃) in NMR to detect shifts indicative of tautomer ratios .
- Crystallographic Trapping : Low-temperature X-ray diffraction (100 K) to "freeze" dominant tautomers .
- pH Control : Adjust reaction pH to stabilize specific forms (e.g., acidic conditions favor imine tautomers) .
Q. What strategies optimize the compound’s synthetic yield while minimizing side products?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura couplings to reduce homocoupling byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve regioselectivity .
- In Situ Monitoring : ReactIR to track intermediate formation and adjust stoichiometry dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
